Cas no 64431-95-4 (Glycine-1-13C, N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-)

Glycine-1-13C, N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-, is a stable isotope-labeled glycine derivative used in metabolic and biochemical research. The incorporation of 13C at the 1-position enables precise tracking in tracer studies, particularly in bile acid metabolism and related pathways. This compound serves as a valuable tool for NMR and mass spectrometry applications due to its isotopic enrichment, enhancing sensitivity and accuracy in detection. Its structural similarity to natural bile acid conjugates allows for detailed investigations into enzymatic processes and metabolic flux analysis. The high purity and well-defined labeling position ensure reliable and reproducible experimental results.
Glycine-1-13C, N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]- structure
64431-95-4 structure
Product Name:Glycine-1-13C, N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-
CAS No:64431-95-4
MF:C26H45NO7
MW:484.630663633347
CID:500897
PubChem ID:24860489
Update Time:2025-05-20

Glycine-1-13C, N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]- Chemical and Physical Properties

Names and Identifiers

    • Glycine-1-13C, N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-
    • Glycocholic acid-(glycine-1-13C) monohydrate
    • DTXSID40583564
    • 64431-95-4
    • 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate
    • Glycocholic acid-(glycyl-1-13C) monohydrate, 99 atom % 13C
    • MDL: MFCD00167404
    • Inchi: 1S/C26H43NO6.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);1H2/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;/m1./s1/i23+1;
    • InChI Key: WDKPRHOCWKLQPK-TXDHSPGBSA-N
    • SMILES: O[C@H]1C[C@@H]2[C@@]3(C)CC[C@H](C[C@H]3C[C@H]([C@H]2[C@@H]2CC[C@H]([C@H](C)CCC(NC[13C](=O)O)=O)[C@]21C)O)O.O

Computed Properties

  • Exact Mass: 484.32295761g/mol
  • Monoisotopic Mass: 484.32295761g/mol
  • Isotope Atom Count: 1
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 6
  • Complexity: 759
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 11
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 128Ų

Experimental Properties

  • Melting Point: 135-140 °C (lit.)

Glycine-1-13C, N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]- Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 51/53
  • Safety Instruction: 61
  • Hazardous Material Identification: N

Glycine-1-13C, N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AG65039-5mg
GLYCOCHOLIC ACID-13C1 (GLYCYL-1-13C)
64431-95-4 99%13C
5mg
$538.00 2024-04-19

Glycine-1-13C, N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]- Related Literature

Additional information on Glycine-1-13C, N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-

Introduction to Glycine-1-13C, N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]

Glycine-1-13C, N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl] is a specialized compound with significant applications in the field of biochemical research and pharmaceutical development. This compound is characterized by its unique molecular structure, which includes a cholic acid derivative linked to a glycine molecule labeled with carbon-13. The presence of the 13C isotope allows for advanced nuclear magnetic resonance (NMR) spectroscopy techniques, providing invaluable insights into metabolic pathways and molecular interactions.

The Glycine-1-13C moiety serves as a critical tool in metabolic studies, enabling researchers to trace the incorporation of labeled carbon into biological systems. This is particularly useful in understanding how specific nutrients are processed within the body. The N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl] part of the molecule is derived from cholic acid, a bile acid that plays a vital role in digestion and fat absorption. The modification of cholic acid with hydroxyl groups enhances its solubility and reactivity, making it an excellent candidate for various biochemical assays.

Recent advancements in the field of metabolomics have highlighted the importance of stable isotope-labeled compounds like Glycine-1-13C. These compounds are instrumental in quantitative metabolic flux analysis (qMFA), allowing researchers to measure the rates of metabolic reactions with high precision. The use of 13C-labeled glycine enables the tracking of carbon flow through complex metabolic networks, providing a clearer understanding of cellular processes such as gluconeogenesis and amino acid biosynthesis.

Moreover, the cholic acid derivative in this compound has been explored for its potential therapeutic applications. Cholic acid analogs have shown promise in treating various liver diseases and improving lipid metabolism. The structural modification of cholic acid can lead to compounds with enhanced bioavailability and targeted action. For instance, studies have demonstrated that derivatives of cholic acid can modulate cholesterol levels and reduce inflammation in liver cells.

In the realm of drug development, Glycine-1-13C is utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization, enabling the creation of novel drug candidates. The incorporation of 13C-labeled glycine into drug molecules can also aid in pharmacokinetic studies by providing a means to monitor drug metabolism and excretion. This information is crucial for optimizing drug dosages and improving therapeutic efficacy.

The compound's versatility extends to its use in protein labeling studies. By incorporating Glycine-1-13C into peptides or proteins via site-specific labeling techniques, researchers can investigate protein dynamics and interactions in real-time. This approach has been particularly valuable in studying enzyme mechanisms and protein folding processes. The high resolution provided by NMR spectroscopy allows for detailed structural analysis, contributing to a deeper understanding of biological functions at the molecular level.

Recent research has also explored the potential of Glycine-1-13C in diagnostic applications. The ability to track labeled compounds within biological systems offers new possibilities for disease detection and monitoring. For example, imaging techniques that utilize 13C-labeled molecules can provide non-invasive methods for assessing metabolic disorders. This technology holds promise for early diagnosis and personalized medicine approaches.

The synthesis of Glycine-1-13C involves sophisticated chemical methodologies that ensure high purity and yield. Advanced organic synthesis techniques are employed to achieve the precise functionalization required for this compound. The process often includes steps such as chiral resolution, protecting group strategies, and isotopic labeling techniques. These methods are critical for producing compounds that meet the stringent requirements of biochemical research.

As our understanding of complex biological systems continues to grow, the demand for specialized compounds like Glycine-1-13C will undoubtedly increase. Ongoing research efforts are focused on expanding the applications of this compound across various disciplines. Collaborative projects between chemists and biologists are paving the way for innovative uses in drug discovery, metabolic engineering, and disease modeling.

In conclusion, Glycine-1-13C is a multifaceted compound with significant implications for biochemical research and pharmaceutical development. Its unique structure and properties make it an invaluable tool for studying metabolic pathways, protein interactions, and drug metabolism. As new methodologies emerge and our knowledge base expands,this compound will continue to play a pivotal role in advancing our understanding of life sciences at the molecular level.

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